molecular formula C18H16ClF3N2O B4620019 1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4620019
M. Wt: 368.8 g/mol
InChI Key: MMEHTGWTWHKZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as CTTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. CTTP has been shown to possess potent inhibitory activity against certain enzymes, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of CTTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the brain. This may lead to changes in neurotransmitter levels and signaling pathways, which can have a wide range of effects on brain function and behavior.
Biochemical and Physiological Effects:
CTTP has been shown to exhibit a wide range of biochemical and physiological effects in various animal models. These include increased levels of acetylcholine in the brain, improved cognitive function and memory, and reduced inflammation and pain. However, more research is needed to fully understand the potential therapeutic benefits of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using CTTP in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a useful tool for studying the effects of these enzymes on brain function and behavior. However, one limitation is that the exact mechanism of action of CTTP is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on CTTP. One area of interest is its potential as a treatment for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and increase levels of acetylcholine in the brain. Another area of research could focus on its potential as an analgesic or anti-inflammatory agent, due to its ability to reduce inflammation and pain in animal models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CTTP, as well as its potential therapeutic applications in humans.

Scientific Research Applications

CTTP has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its inhibitory effects on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.

properties

IUPAC Name

(2-chlorophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O/c19-16-7-2-1-6-15(16)17(25)24-10-8-23(9-11-24)14-5-3-4-13(12-14)18(20,21)22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEHTGWTWHKZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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